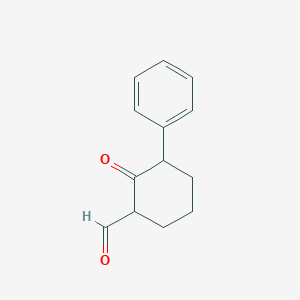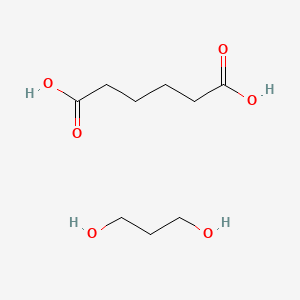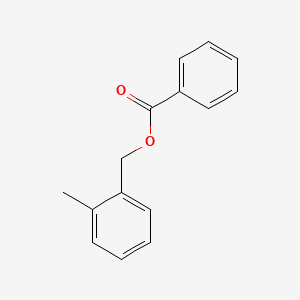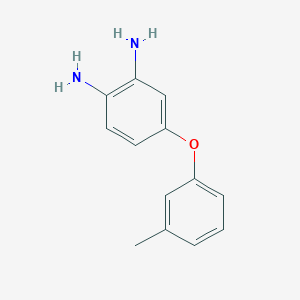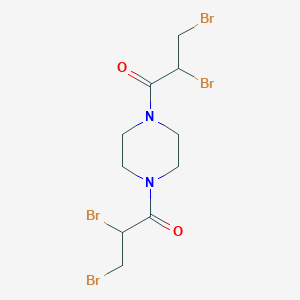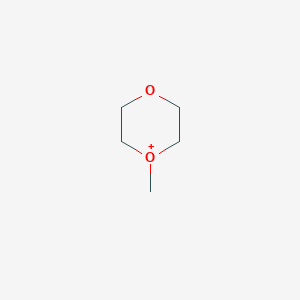
1-Methyl-1,4-dioxan-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,4-dioxan-1-ium is a chemical compound with the molecular formula C5H11O2. It is a heterocyclic compound containing a six-membered ring with two oxygen atoms and one methyl group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dioxan-1-ium can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and purity of the compound. The industrial production process also includes purification steps to remove any impurities and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,4-dioxan-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen atoms and the methyl group in the compound’s structure .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to the formation of various substituted derivatives of this compound .
Applications De Recherche Scientifique
1-Methyl-1,4-dioxan-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Methyl-1,4-dioxan-1-ium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,4-Dioxane: A structurally similar compound with two oxygen atoms in a six-membered ring but without the methyl group.
Diethylene oxide: Another related compound with similar chemical properties and applications.
Uniqueness: 1-Methyl-1,4-dioxan-1-ium is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties.
Propriétés
Numéro CAS |
45458-39-7 |
|---|---|
Formule moléculaire |
C5H11O2+ |
Poids moléculaire |
103.14 g/mol |
Nom IUPAC |
1-methyl-1,4-dioxan-1-ium |
InChI |
InChI=1S/C5H11O2/c1-7-4-2-6-3-5-7/h2-5H2,1H3/q+1 |
Clé InChI |
IQUPWMVGUNTDOK-UHFFFAOYSA-N |
SMILES canonique |
C[O+]1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



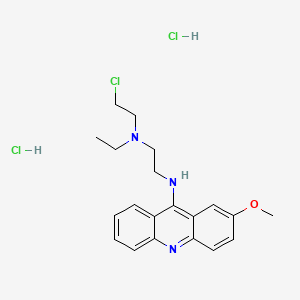

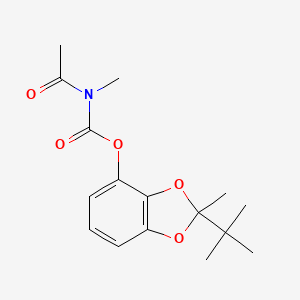

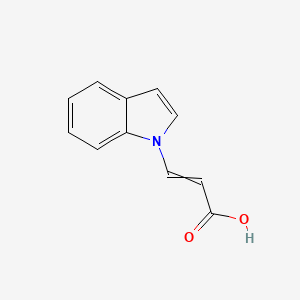
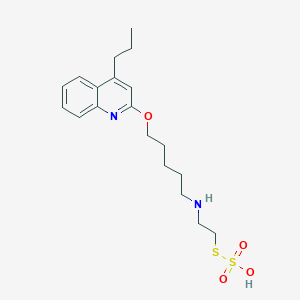
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
